molecular formula C9H19N3O B1468414 2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide CAS No. 1250710-34-9

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide

Cat. No. B1468414
CAS RN: 1250710-34-9
M. Wt: 185.27 g/mol
InChI Key: ZMXRKEGUANZMLV-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide, also known as 3-APMPA, is an organic compound that has become increasingly popular in scientific research. It is a member of the pyrrolidine family, and is a useful compound due to its ability to interact with a variety of proteins and enzymes. 3-APMPA has been used in a variety of scientific applications, including drug discovery, biochemistry, and enzymology.

Scientific Research Applications

Synthesis of Novel Compounds

One research avenue involves the synthesis of novel compounds and intermediates for further pharmaceutical applications. For instance, the development of new methods for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide ((R)-Phenotropil), a compound with potential neuroprotective properties, highlights the versatility of pyrrolidinone derivatives in medicinal chemistry (Vorona et al., 2013). This synthesis involves key steps like alkylation and cyclization, demonstrating the compound's utility as a precursor for various chemical transformations.

Corrosion Inhibition

Another significant application is in the field of corrosion science, where derivatives such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide have been synthesized and evaluated for their corrosion inhibition efficiency. These compounds have shown promising results in protecting steel against corrosion in acidic mediums, making them valuable for industrial applications where metal preservation is crucial (Yıldırım & Cetin, 2008).

Material Science and Engineering

Research also extends to material science, where pyrrolidinone and acetamide derivatives are utilized in designing new materials with desired properties. The regioselective oxidation of certain acetamide derivatives has been explored to synthesize haloindanones and halotetralones, compounds with potential applications in organic synthesis and material science due to their unique structural features (Nguyen et al., 2003).

Antimicrobial and Biological Activity

The antimicrobial and biological activities of acetamide derivatives have been a focus of several studies. Novel thiazolidinone and acetidinone derivatives synthesized from acetamide precursors have shown significant antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and fungal infections (Mistry et al., 2009).

Chemical Transformations and Reactivity

Further research highlights the chemical transformations and reactivity of 3-aminopyrrolidin-2-ones, demonstrating their utility in synthesizing a wide range of heterocyclic compounds. These transformations include reactions with benzaldehyde to yield azomethines and subsequent reductions to form N-substituted 3-aminopyrrolidin-2-ones, showcasing the compounds' versatility in organic synthesis (Kostyuchenko et al., 2009).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(2)11-9(13)6-12-4-3-8(10)5-12/h7-8H,3-6,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXRKEGUANZMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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